molecular formula C6H9N3O B8462811 1-(6-Aminopyrimidin-4-yl)-ethanol

1-(6-Aminopyrimidin-4-yl)-ethanol

Cat. No.: B8462811
M. Wt: 139.16 g/mol
InChI Key: SABUPXHGZMDPET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Aminopyrimidin-4-yl)-ethanol is a useful research compound. Its molecular formula is C6H9N3O and its molecular weight is 139.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

1-(6-aminopyrimidin-4-yl)ethanol

InChI

InChI=1S/C6H9N3O/c1-4(10)5-2-6(7)9-3-8-5/h2-4,10H,1H3,(H2,7,8,9)

InChI Key

SABUPXHGZMDPET-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=NC=N1)N)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of [6-(1-hydroxyethyl)-pyrimidin-4-yl)-bis-carbamic acid tert-butyl ester and [6-(1-hydroxyethyl)-pyrimidin-4-yl)-carbamic acid tert-butyl ester (200 mg+198 mg, 1.45 mmol) in DCM (6.0 mL) was cooled to 0° C. and TFA (6.0 mL) was added. The reaction mixture was stirred at 0° C. for 15 minutes, then at room temperature for 2 hours. The mixture was concentrated under reduced pressure and the residue was partitioned between saturated aqueous sodium bicarbonate solution and 2-methyltetrahydrofuran (×2). The aqueous layer was then extracted with ethyl acetate. The combined organic layers were dried over anhydrous magnesium sulfate, filtered and concentrated under reduced pressure. The residue was purified by silica gel flash chromatography (0-20% methanol in DCM) to afford the title compound as a colorless oil (195 mg, 96% yield). 1H NMR (300 MHz, DMSO-d6): δ 8.60 (s, 1H), 8.54 (br s, 2H), 6.67 (s, 1H), 4.73-4.65 (m, 1H), 1.37 (d, J=6.6 Hz, 3H).
[Compound]
Name
[6-(1-hydroxyethyl)-pyrimidin-4-yl)-bis-carbamic acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
[6-(1-hydroxyethyl)-pyrimidin-4-yl)-carbamic acid tert-butyl ester
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step Two
Yield
96%

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